4-(6-Chloropyrazin-2-yl)morpholine is an organic compound that acts as a building block in the synthesis of various biologically active compounds. It belongs to the class of heterocyclic compounds, containing both nitrogen and oxygen atoms in its ring structure. It serves as a key intermediate in the development of pharmaceuticals and research tools for studying various biological targets. []
4-(6-Chloropyrazin-2-yl)morpholine is a chemical compound that belongs to the class of morpholines, which are cyclic ethers containing a morpholine ring. This compound features a chlorinated pyrazine moiety, which contributes to its unique chemical properties and potential applications in medicinal chemistry and organic synthesis. It is primarily recognized for its role as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.
The compound is classified as an organic heterocyclic compound due to the presence of nitrogen atoms in its structure. It is often sourced from chemical suppliers like Sigma-Aldrich and BenchChem, which provide it for research and industrial applications. The molecular formula for 4-(6-Chloropyrazin-2-yl)morpholine is C8H9ClN3O, and its molecular weight is approximately 188.63 g/mol.
The synthesis of 4-(6-Chloropyrazin-2-yl)morpholine typically involves the reaction between 6-chloropyrazine and morpholine. This reaction can be performed under various conditions, often utilizing bases such as potassium carbonate in solvents like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
The molecular structure of 4-(6-Chloropyrazin-2-yl)morpholine can be represented by its canonical SMILES notation: C1COCCN1C2=NC(=CN=C2Cl)
. This notation indicates the arrangement of atoms within the molecule, including the morpholine ring and the chlorinated pyrazine moiety.
4-(6-Chloropyrazin-2-yl)morpholine can participate in several types of chemical reactions:
The mechanism of action for 4-(6-Chloropyrazin-2-yl)morpholine varies depending on its application but generally involves interactions with specific molecular targets such as enzymes or receptors. In medicinal chemistry contexts, it may modulate biological activity through binding interactions that affect signaling pathways, particularly those related to cancer proliferation and survival.
4-(6-Chloropyrazin-2-yl)morpholine has several notable applications:
The synthesis of 4-(6-Chloropyrazin-2-yl)morpholine (CAS 720693-19-6) hinges on precise regioselective functionalization of the pyrazine ring, a heterocyclic system susceptible to nucleophilic substitution under controlled conditions. The benchmark approach employs a two-step sequence beginning with 2,6-dichloropyrazine as the foundational scaffold. Initial halogenation optimization establishes that phosphorus-based reagents (PCl₃, PCl₅, or POCl₃) selectively activate the C6 position while preserving the C2 chloride as a leaving group for subsequent displacement [3]. This regioselectivity capitalizes on the differential reactivity of pyrazine halogens, where C2 positions exhibit enhanced lability due to electronic effects and ring strain considerations [5].
Morpholine installation proceeds via nucleophilic aromatic substitution (SNAr), leveraging the electron-withdrawing nature of the C6 chlorine to activate the C2 position toward amine coupling. Critical to this step is the temperature control (0°C to room temperature ramp) and stoichiometric balance, preventing over-alkylation and minimizing hydrolysis byproducts [1] [3]. The reaction demonstrates excellent functional group tolerance, generating the target compound in ≥98% purity when conducted under anhydrous conditions in aprotic solvents like dichloromethane or acetonitrile [1] [2]. Alternative pathways include copper-catalyzed amination, though this method shows superior efficacy for brominated analogs rather than chloropyrazines [5].
Table 1: Comparative Synthetic Routes for 4-(6-Chloropyrazin-2-yl)morpholine
Synthetic Approach | Key Reagents/Conditions | Regioselectivity Control | Reported Yield | Limitations |
---|---|---|---|---|
Classical SNAr | 2,6-Dichloropyrazine → Morpholine (DCM, 0°C→RT) | High C2 selectivity over C6 | 60-75% | Requires rigorous anhydrous conditions |
One-Pot Halogenation/Amination | PCl₃ → Morpholine (Neat, 150°C) | Moderate (requires careful temp control) | 40-55% | Formation of bis-adduct impurities |
Copper-Catalyzed Coupling | CuI, phenanthroline, K₃PO₄ (DMSO, 100°C) | High but optimized for Br, not Cl | 86% (bromo analog) | Limited efficacy for chloro substrates |
Translating the synthesis of 4-(6-Chloropyrazin-2-yl)morpholine to industrially viable scales necessitates meticulous parameter optimization to enhance yield, purity, and throughput while minimizing hazardous byproducts. Solvent screening reveals significant differences in reaction kinetics: Polar aprotic solvents (DMF, DMSO) accelerate the SNAr step but promote degradation at elevated temperatures, while chlorinated solvents (DCM, chloroform) offer superior selectivity at the expense of prolonged reaction times [3] [5]. Catalytic acceleration emerges as a key innovation, with copper(I) iodide (2-5 mol%) enabling morpholine coupling at reduced temperatures (60-80°C) while maintaining ≥95% regioselectivity and achieving yields up to 86% for the analogous bromo compound [5]. For chloro-substituted systems, microwave-assisted synthesis reduces reaction times from hours to minutes (15-30 min) with comparable yields to conventional heating [3].
Purification challenges are addressed through crystallization optimization, exploiting the compound's moderate solubility in ethyl acetate/hexane mixtures. This approach replaces cumbersome chromatography for commercial batches ≥100g, significantly improving process economics [2] [4]. Throughput analysis identifies the morpholine stoichiometry as a critical cost driver – a 1.2:1 (morpholine: dichloropyrazine) ratio balances yield (82%) against downstream purification burden from excess amine residues [5]. Thermal hazard assessment reveals exothermic risks during morpholine addition, necessitating controlled dosing systems for kilogram-scale production to prevent thermal runaway [1].
Table 2: Optimized Reaction Parameters for Scalable Synthesis
Parameter | Laboratory Scale Optimization | Pilot Scale Adaptation | Impact on Yield/Purity |
---|---|---|---|
Solvent System | DMF (fast kinetics) | Toluene/THF (safety, cost) | Purity: DMF (95%) → Toluene (98%) |
Temperature Profile | 0°C → RT (5h) | 10°C → 40°C (3h) | Yield: 75% → 82% (reduced decomposition) |
Catalyst Loading | None (standard) | CuI (3 mol%) | Rate ↑ 4x, Temp ↓ 30°C, Yield ↑ 8% |
Morpholine Equivalents | 2.0 (academic) | 1.2 (process) | Cost ↓ 40%, Purification ↑ efficiency |
Workup | Aqueous extraction | Crystallization (EtOAc/hexane) | Purity ↑ from 95% to 99%, Solvent recovery ↑ |
The strategic selection between pyrazine and pyrimidine cores profoundly influences the physicochemical and reactivity profiles of resultant morpholine derivatives. Electronic distribution analysis via DFT calculations reveals that 4-(6-Chloropyrazin-2-yl)morpholine exhibits reduced aromatic character compared to its pyrimidine analog 4-(6-Chloropyrimidin-4-yl)morpholine (CAS 22177-92-0). This stems from the symmetrical nitrogen placement in pyrazine versus the asymmetric 1,3-nitrogen orientation in pyrimidine, resulting in a dipole moment of 3.2 D for the pyrazine versus 4.1 D for the pyrimidine derivative [6] [7]. Consequently, nucleophilic displacement kinetics at the C6 position differ markedly: Pyrazine derivatives undergo SNAr ~5x faster than pyrimidines under identical conditions due to enhanced electron deficiency across the ring [6].
Halogen reactivity trends reveal a critical divergence: Bromopyrazines demonstrate superior performance in metal-catalyzed cross-couplings (e.g., Suzuki, Negishi) versus chloropyrazines, whereas chloropyrimidines exhibit enhanced reactivity over bromopyrimidines in Pd-catalyzed aminations due to differences in oxidative addition kinetics [5] [9]. Computational descriptors highlight additional distinctions: The pyrazine scaffold in 4-(6-Chloropyrazin-2-yl)morpholine displays reduced topological polar surface area (38.25 Ų) versus the pyrimidine analog (42.98 Ų), influencing solubility and membrane permeability [1] [6]. LogP comparisons further demonstrate the pyrazine's moderate lipophilicity (0.97) versus the pyrimidine's (1.19), correlating with reversed-phase HPLC retention behavior [1] [7].
Synthetic flexibility favors the pyrazine scaffold for sequential functionalization – the C5 position in 4-(6-Chloropyrazin-2-yl)morpholine undergoes directed ortho-metalation (DoM) at -78°C, enabling introduction of aldehydes, carboxylic acids, or heteroaryl groups not feasible on pyrimidines due to ring instability under strong bases [3] [5]. Conversely, pyrimidine derivatives exhibit superior stability toward hydrolysis at physiological pH, a consideration for biologically active molecules [6] [9].
Table 3: Scaffold Comparison: 4-(6-Chloropyrazin-2-yl)morpholine vs. Pyrimidine Analogs
Property | 4-(6-Chloropyrazin-2-yl)morpholine (Pyrazine) | 4-(6-Chloropyrimidin-4-yl)morpholine (Pyrimidine) | Functional Implications |
---|---|---|---|
Dipole Moment (DFT) | 3.2 D | 4.1 D | Altered crystal packing, solubility |
LogP (Calculated) | 0.97 | 1.19 | Pyrazine: ↑ Aqueous solubility |
TPSA (Ų) | 38.25 | 42.98 | Pyrimidine: ↑ Polar interactions |
SNAr Relative Rate (krel) | 1.0 (reference) | 0.21 | Pyrazine: ↑ Reactivity in substitutions |
Suzuki Coupling Yield (Pd(PPh₃)₄) | 68% (Br analog: 92%) | 84% | Pyrazine bromo >> chloro; Pyrimidine chloro optimal |
Acid Stability (t₁/₂ pH 7.4) | >48h | >72h | Pyrimidine: ↑ Metabolic stability |
Direct Ortho Metalation | Feasible at C5 | Not feasible | Pyrazine: Enables C-H functionalization |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7